epi-Sancycline

Beschreibung

BenchChem offers high-quality epi-Sancycline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about epi-Sancycline including the price, delivery time, and more detailed information at info@benchchem.com.

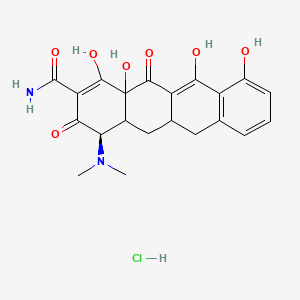

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4R)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9?,10?,15-,21?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGLCHAOVWRZ-FLSPFTRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849541 | |

| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906364-48-5 | |

| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of epi-Sancycline

Introduction

Epi-Sancycline is a semi-synthetic tetracycline antibiotic. Tetracyclines are a broad-spectrum class of antibiotics that function by inhibiting protein synthesis in bacteria.[1] Sancycline, and its C4-epimer, epi-Sancycline, exhibit activity against a range of gram-positive and gram-negative bacteria. Structurally, tetracyclines are characterized by a linear, fused tetracyclic nucleus. The stereochemistry at various chiral centers is critical for their antibacterial activity. Epi-Sancycline is the C4-epimer of Sancycline, a structural feature that significantly impacts its biological activity. It is well-documented that 4-epimers of tetracyclines are nearly inactive, a crucial consideration in the clinical and research applications of this class of antibiotics.[2]

This guide provides a comprehensive overview of the mechanism of action of epi-Sancycline, grounded in the extensive research on tetracycline antibiotics. We will delve into its molecular interaction with the bacterial ribosome, the consequent inhibition of protein synthesis, the common mechanisms of bacterial resistance, and detailed protocols for studying these phenomena. While specific research on epi-Sancycline is limited, its mechanism can be confidently inferred from the well-established principles governing the tetracycline class.

The Canonical Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for all tetracycline antibiotics, including epi-Sancycline, is the disruption of protein synthesis at the level of the ribosome.[3] This process is fundamental to bacterial growth and replication, and its inhibition leads to a bacteriostatic effect.

Tetracyclines specifically target the bacterial 70S ribosome, which is composed of a 30S small subunit and a 50S large subunit. The specificity for bacterial ribosomes over eukaryotic 80S ribosomes is a key factor in their therapeutic utility, although some off-target effects on mitochondrial ribosomes can occur. The core of the mechanism involves the binding of the tetracycline molecule to the 30S ribosomal subunit.[4] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site (aminoacyl site) of the ribosome during the elongation phase of protein synthesis.[5] By preventing the binding of the incoming aa-tRNA, the addition of the next amino acid to the growing polypeptide chain is blocked, effectively halting protein elongation.

Caption: Mechanism of epi-Sancycline action on the bacterial ribosome.

Molecular Interactions at the Ribosomal Binding Site

X-ray crystallography studies of tetracycline bound to the Thermus thermophilus 30S ribosomal subunit have provided a detailed picture of the binding site.[6] The primary and high-affinity binding site, termed Tet-1, is located on the 30S subunit in a cleft formed by the 16S ribosomal RNA (rRNA).[7]

The tetracycline molecule wedges itself into this pocket, making crucial contacts with the phosphate-oxygen backbone of the 16S rRNA, particularly with helices h31 and h34. These interactions are stabilized by the coordination of magnesium ions, which are essential for the high-affinity binding of tetracyclines to the ribosome.

The hydrophilic face of the tetracycline molecule is responsible for these key interactions. Any alteration to this face, such as the epimerization at the C4 position in epi-Sancycline, can be expected to disrupt these precise interactions, leading to a significant reduction in binding affinity and, consequently, antibacterial activity. The hydrophobic face of the molecule is more amenable to modification, which has been exploited in the development of newer tetracycline derivatives.

| Interacting Component | Nature of Interaction | Significance |

| 16S rRNA (h31, h34) | Hydrogen bonds with the phosphate-oxygen backbone. | Anchors the tetracycline molecule in the binding pocket. |

| Magnesium Ions | Coordinate interactions between tetracycline and 16S rRNA. | Essential for high-affinity binding. |

| C4 Stereochemistry | Crucial for the correct orientation and interaction of the hydrophilic face. | Epimerization at C4 (as in epi-Sancycline) leads to reduced activity.[2] |

Bacterial Resistance to Tetracyclines

The clinical efficacy of tetracyclines has been challenged by the emergence of bacterial resistance. There are three primary mechanisms by which bacteria can resist the action of tetracyclines:

-

Efflux Pumps: This is the most common resistance mechanism.[8] Bacteria acquire genes that encode for membrane-associated proteins that actively pump tetracycline out of the cell.[9] This prevents the antibiotic from reaching a high enough intracellular concentration to effectively bind to the ribosomes.

-

Ribosomal Protection Proteins (RPPs): Bacteria can produce proteins that interact with the ribosome and dislodge the bound tetracycline molecule, or cause a conformational change in the ribosome that allows protein synthesis to continue even in the presence of the antibiotic.[10]

-

Enzymatic Inactivation: This is a less common mechanism where bacteria produce enzymes that chemically modify the tetracycline molecule, rendering it inactive.[5]

Caption: Mechanisms of bacterial resistance to tetracyclines.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to investigate the mechanism of action of tetracycline antibiotics.

Minimum Inhibitory Concentration (MIC) Testing

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Prepare Antibiotic Dilutions:

-

Prepare a stock solution of epi-Sancycline in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.

-

Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

In Vitro Transcription-Translation (IVTT) Assay

This assay measures the effect of an antibiotic on protein synthesis in a cell-free system.

Caption: Workflow for an in vitro transcription-translation assay.

Methodology:

-

Prepare IVTT Reaction:

-

Use a commercially available bacterial IVTT kit (e.g., from E. coli).

-

On ice, combine the cell extract, amino acid mixture, and energy solution as per the manufacturer's instructions.

-

-

Add Template and Antibiotic:

-

Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) to the IVTT mix.

-

Add varying concentrations of epi-Sancycline or a control antibiotic to the reactions. Include a no-antibiotic control.

-

-

Incubation:

-

Incubate the reactions at 37°C for the time recommended by the manufacturer (typically 1-2 hours).

-

-

Measure Reporter Activity:

-

If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.

-

If using a GFP reporter, measure fluorescence using a fluorometer.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.

-

Plot the inhibition data to determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).

-

Ribosome Purification from E. coli

This protocol describes a method for isolating ribosomes for use in binding assays.

Methodology:

-

Cell Culture and Harvest:

-

Grow a culture of E. coli (e.g., MRE600 strain, which is RNase I deficient) in a rich medium to mid-log phase (OD600 ≈ 0.6-0.8).

-

Rapidly cool the culture by adding ice and harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 60 mM NH4Cl, and 6 mM β-mercaptoethanol.

-

-

Cell Lysis:

-

Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.

-

Add DNase I to the lysate to a final concentration of 1 µg/mL and incubate on ice for 30 minutes.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

-

Carefully collect the supernatant (S30 extract).

-

-

Ribosome Pelleting:

-

Layer the S30 extract over a sucrose cushion (e.g., 1.1 M sucrose in the same buffer).

-

Centrifuge at high speed (e.g., 100,000 x g) for 16-20 hours at 4°C. The ribosomes will form a pellet at the bottom of the tube.

-

-

Ribosome Resuspension and Storage:

-

Carefully decant the supernatant and gently rinse the ribosome pellet with buffer.

-

Resuspend the pellet in a small volume of storage buffer (similar to the wash buffer but with 50% glycerol).

-

Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes/mL).

-

Store the purified ribosomes at -80°C.

-

Conclusion

The mechanism of action of epi-Sancycline is intrinsically linked to its identity as a tetracycline antibiotic. Its primary mode of action is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit and sterically hindering the association of aminoacyl-tRNA with the ribosomal A-site. However, the specific stereochemistry of epi-Sancycline, being the C4-epimer of Sancycline, is predicted to significantly diminish its binding affinity to the ribosome, rendering it substantially less active than its non-epimerized counterpart. Understanding this structure-activity relationship is critical for the development of new tetracycline derivatives and for the effective use of this important class of antibiotics in the face of growing bacterial resistance. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the interactions between tetracycline antibiotics and their ribosomal target.

References

-

Tetracycline antibiotics - Wikipedia. (2023, October 29). Wikipedia. Retrieved from [Link]

-

Tetracycline Mechanism - Antibiotics - Microbiology - Picmonic for Medicine. (n.d.). Picmonic. Retrieved from [Link]

- Griffin, M. O., Fric, M., & Taylor, D. E. (2010). Tetracycline resistance mediated by ribosomal protection. Antimicrobial agents and chemotherapy, 54(1), 1-5.

- Jenner, L., Starosta, A. L., Terry, D. S., Mikolajka, A., Filonava, L., Yusupov, M., ... & Wilson, D. N. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis. Proceedings of the National Academy of Sciences, 110(10), 3812-3816.

- Pioletti, M., Schlünzen, F., Harms, J., Zarivach, R., Glühmann, M., Avila, H., ... & Yonath, A. (2001). Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3. The EMBO journal, 20(8), 1829-1839.

- Connell, S. R., Tracz, D. M., Nierhaus, K. H., & Taylor, D. E. (2003). Ribosomal protection proteins and their mechanism of tetracycline resistance. Antimicrobial agents and chemotherapy, 47(12), 3675-3681.

- Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews, 65(2), 232-260.

- Brodersen, D. E., Clemons, W. M., Carter, A. P., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). The structural basis for the action of the antibiotics tetracycline, pactamycin, and hygromycin B on the 30S ribosomal subunit. Cell, 103(7), 1143-1154.

- Trieber, C. A., & Taylor, D. E. (2002). A new tetracycline resistance determinant, tet (32), from a Clostridium perfringens plasmid. Journal of bacteriology, 184(18), 5123-5130.

-

Tetracycline-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Tetracycline Mechanism of Action - YouTube. (2021, July 29). YouTube. Retrieved from [Link]

-

Patterns of Efflux Pump Genes Among Tetracycline Resistance Uropathogenic Escherichia coli Isolates Obtained From Human Urinary Infections - Brieflands. (2018, February 28). Brieflands. Retrieved from [Link]

-

Ribosome purification from Escherichia coli by ultracentrifugation - CoLab. (n.d.). CoLab. Retrieved from [Link]

-

A simple real-time assay for in vitro translation - PMC - NIH. (2014, May 1). PMC. Retrieved from [Link]

-

Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications. (2017, August 25). ACS Publications. Retrieved from [Link]

-

Binding site of tetracyclines on the ribosome. (A) Primary (Tet1) and... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed. (2023, March 1). PubMed. Retrieved from [Link]

-

High-level tetracycline resistance mediated by efflux pumps Tet(A) and Tet(A)-1 with two start codons - PubMed. (2014, October 1). PubMed. Retrieved from [Link]

-

a novel family of tetracycline-inactivating enzymes - PMC - NIH. (2015, June 1). PMC. Retrieved from [Link]

-

Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC - NIH. (2017, March 1). PMC. Retrieved from [Link]

-

Protocol: Power's Tight-Couple Ribosome Preparation - the Joseph Lab. (n.d.). The Joseph Lab. Retrieved from [Link]

-

Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli. (2003, January 1). Oxford Academic. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

epi-Sancycline synthesis and purification methods

This technical guide details the synthesis, isolation, and purification of 4-epi-Sancycline , the C4-epimer of Sancycline (6-demethyl-6-deoxytetracycline).

Technical Abstract

4-epi-Sancycline is the thermodynamic isomer of Sancycline formed via reversible epimerization at the C4 dimethylamino group. While typically considered a degradation impurity (USP/EP limits <3-4%), it is required as a high-purity analytical standard for impurity profiling and biological assays. Its synthesis relies on shifting the thermodynamic equilibrium in aqueous acidic media (pH 2.5–5.0), followed by chelation-disruptive chromatography or fractional crystallization to isolate the isomer from the parent drug.

Mechanism of Formation

The formation of 4-epi-Sancycline is governed by the keto-enol tautomerism of the A-ring. In aqueous solution, particularly between pH 2.0 and 6.0, the C4 proton becomes labile due to the electron-withdrawing effect of the adjacent C3 and C11a carbonyls.

-

Thermodynamics: The equilibrium constant (

) between Sancycline (natural) and 4-epi-Sancycline approaches ~1.0 in weak acids, resulting in a nearly 50:50 mixture over time. -

Kinetics: Epimerization follows first-order kinetics, accelerated by phosphate buffers and elevated temperatures (>25°C).

-

Reversibility: The reaction is fully reversible. However, the "natural" isomer can be regenerated or stabilized by forming Calcium or Magnesium chelates at high pH (8.5–9.5), which lock the A-ring in the bioactive conformation.

Synthesis Protocol: Controlled Epimerization

Objective: To intentionally synthesize 4-epi-Sancycline from Sancycline HCl.

Reagents

-

Precursor: Sancycline HCl (Commercial Grade, >95% purity).

-

Solvent System: 0.1 M Citrate-Phosphate Buffer (pH 3.0) or dilute Acetic Acid.

-

Quenching Agent: Ammonia water (25%) or Triethylamine.

Step-by-Step Workflow

-

Dissolution: Dissolve Sancycline HCl in 0.1 M Citrate-Phosphate buffer (pH 3.0) to a concentration of 10 mg/mL.

-

Note: Avoid metal ions (Ca²⁺, Mg²⁺) in the buffer, as they inhibit epimerization.

-

-

Equilibration: Incubate the solution at 40°C for 24–48 hours .

-

Quenching: Cool the solution to 4°C.

-

Crude Isolation (Optional): Adjust pH to 5.5 (the approximate isoelectric point of the epimer) using dilute Ammonia. A precipitate enriched in the epimer may form, but preparative HPLC is recommended for high purity.

Purification & Isolation

Separating the C4 epimers is challenging due to their identical molecular weight and similar pKa values. Reverse-Phase Preparative HPLC is the gold standard, utilizing "chaotropic" mobile phase modifiers (like Oxalic Acid) to prevent tailing caused by interaction with residual silanols.

Method A: Preparative HPLC (High Purity >98%)

| Parameter | Condition |

| Column | C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 10 µm, 21.2 x 250 mm |

| Mobile Phase A | 0.05 M Ammonium Oxalate or 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 10% B to 40% B over 40 minutes |

| Flow Rate | 15–20 mL/min (Scale dependent) |

| Detection | UV at 280 nm (A-ring absorption) and 350 nm |

| Temperature | Ambient (20–25°C) |

Protocol:

-

Inject the equilibrated mixture (filtered through 0.45 µm).

-

4-epi-Sancycline typically elutes earlier than Sancycline due to the difference in hydrogen bonding with the stationary phase (the epimer is slightly more polar in these conditions).

-

Collect fractions corresponding to the first major peak.

-

Desalting: The collected fractions contain oxalate/TFA. Load combined fractions onto a polymeric SPE cartridge (e.g., HLB), wash with water to remove salts, and elute with pure Methanol.

-

Lyophilization: Freeze-dry the methanol eluate to obtain 4-epi-Sancycline free base or HCl salt (if treated with HCl before drying).

Method B: Fractional Crystallization (Bulk/Lower Purity)

For larger scales where HPLC is impractical:

-

Concentrate the equilibrated reaction mixture.

-

Adjust pH to 5.0–5.4 using Ammonia.

-

Cool to 0–5°C. The 4-epi isomer often crystallizes preferentially in the presence of urea or specific counter-ions, although yields are lower compared to HPLC.

Analytical Validation

To verify the identity and purity of the synthesized 4-epi-Sancycline.

-

HPLC Retention: The epimer elutes at RRT ~0.6–0.8 relative to Sancycline (depending on column type).

-

UV Spectrum: Identical to Sancycline (

~265 nm, ~345 nm). -

MS: m/z 415.4 [M+H]⁺ (Identical to parent).

-

NMR Distinction: The chemical shift of the C4 proton differs. In Sancycline, the C4-H coupling constant (

) indicates a trans relationship (pseudo-equatorial). In 4-epi-Sancycline, the coupling changes due to the altered stereochemistry.

Visualizations

Diagram 1: Sancycline Epimerization Pathway

This diagram illustrates the reversible transformation and the influence of pH/Chelation.

Caption: Reversible C4 epimerization mechanism. Acidic pH drives equilibrium to the epimer; metal chelation stabilizes the natural isomer.

Diagram 2: Synthesis & Purification Workflow

A step-by-step logic flow for isolating the high-purity standard.

Caption: Operational workflow for the synthesis and isolation of analytical grade 4-epi-Sancycline.

References

-

McCormick, J. R. D., et al. (1957). Studies of the Reversible Epimerization Occurring in the Tetracycline Family.[3] Journal of the American Chemical Society.

-

BenchChem. (2025).[1][3] Formation of 4-Epioxytetracycline Under Acidic Conditions: A Technical Guide.

-

Agilent Technologies. HPLC Separation of Antibacterial Drugs with Tetracycline Structure. Application Note.

-

Naidong, W., et al. (2003). Simultaneous determination of tetracycline and its 4-epimer in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

-

Patent CN103553960A. Method for preparing 4-epitetracycline from tetracycline urea double salt crystallization mother solution.

Sources

Technical Guide: epi-Sancycline as a Structural Probe and Control in ECM Glycobiology

[1]

Executive Summary

In the study of the Extracellular Matrix (ECM), Sancycline (6-demethyl-6-deoxytetracycline) has transcended its antibiotic origins to become a standard reagent for inhibiting Matrix Metalloproteinases (MMPs). However, its C4-epimer, epi-Sancycline (4-epi-sancycline), is often dismissed as a mere degradation impurity.[1]

This guide corrects that oversight. In high-precision glycobiology, specifically the study of proteoglycan turnover (aggrecan/versican), epi-Sancycline serves two critical functions:

-

A Negative Control: It lacks the high-affinity zinc-binding conformation required for potent MMP inhibition, allowing researchers to validate the specificity of Sancycline.

-

An Analytical Standard: Due to reversible epimerization at physiological pH, quantifying epi-Sancycline is a prerequisite for rigorous data integrity in long-duration ECM assays.[1]

Part 1: Chemical Identity & The Epimerization Equilibrium

The C4 "Flip" Mechanism

The biological activity of tetracyclines hinges on the stereochemistry at Carbon-4 (C4). Sancycline possesses a dimethylamino group at C4 in the alpha (down) configuration. Under specific pH conditions (pH 3.0–5.0), the molecule undergoes reversible epimerization to epi-Sancycline, where the C4 group flips to the beta (up) configuration.

This conformational change is not trivial; it drastically alters the molecule's ability to chelate the catalytic Zinc (

Visualization: The Epimerization Pathway

The following diagram illustrates the reversible equilibrium mediated by an enol intermediate. Note that this reaction is pH-driven and occurs spontaneously in aqueous buffers used for glycobiology assays.[1]

Figure 1: The reversible epimerization of Sancycline. In aqueous solution, the active reagent (Blue) exists in equilibrium with its inactive epimer (Red), mediated by pH.[1]

Part 2: Application in Connective Tissue Glycobiology[1]

The Target: Proteoglycan Preservation

Glycobiologists use Sancycline to study the degradation of Aggrecan and Versican , large chondroitin sulfate proteoglycans that hydrate cartilage and stabilize the ECM. These molecules are cleaved by MMPs (e.g., MMP-3, MMP-13) and ADAMTS enzymes.[1]

-

Sancycline Role: Chelates structural

and -

epi-Sancycline Role: Due to the steric hindrance of the "up" dimethylamino group, epi-Sancycline exhibits significantly reduced binding affinity for the metal ions. Therefore, it serves as a structural negative control. If an experimental condition with epi-Sancycline yields proteoglycan protection similar to Sancycline, the mechanism is likely non-specific (e.g., bulk chelation or pH effects) rather than specific enzyme inhibition.[1]

Comparative Efficacy Data

The table below summarizes the biochemical distinction, highlighting why epi-Sancycline is essential for validating "true" MMP inhibition.

| Feature | Sancycline (Parent) | epi-Sancycline (Reagent Grade) | Biochemical Implication |

| C4 Configuration | Determines steric fit in enzyme pocket.[1] | ||

| MMP-9 IC50 | ~30–50 | > 300 | epi-Sancycline is a weak inhibitor.[1] |

| Antibacterial Activity | High | Negligible | Differentiates bacterial vs. host enzyme effects.[1] |

| Metal Chelation | Strong ( | Weak/Altered Geometry | Critical for Zinc-dependent endopeptidases.[1] |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC Separation for Purity Verification

Objective: Before adding Sancycline to a proteoglycan degradation assay, you must quantify the % epi-Sancycline to ensure the inhibitor is active.

Reagents:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: 10 mM Oxalic Acid in Water (pH 2.0).[1]

-

Mobile Phase B: Acetonitrile.[1]

Methodology:

-

Preparation: Dissolve Sancycline standard in 10 mM HCl (Acidic pH stabilizes the parent; neutral pH accelerates epimerization).

-

Gradient: 0-15% B over 20 mins.

-

Detection: UV at 350 nm (Characteristic tetracycline chromophore).[1]

-

Validation Criteria: Sancycline elutes after epi-Sancycline.

-

epi-Sancycline RT: ~6.5 min.

-

Sancycline RT: ~8.0 min.

-

Acceptance: If epi-peak > 5%, prepare fresh stock.[1]

-

Protocol B: Differential Zymography (The "Specificity Test")

Objective: Prove that proteoglycan preservation is due to specific MMP inhibition using epi-Sancycline as the control.

Workflow Visualization:

Figure 2: Experimental design for validating MMP-mediated proteoglycan degradation. epi-Sancycline (Arm 3) acts as the critical specificity control.

Step-by-Step Methodology:

-

Culture: Establish chondrocyte or cartilage explant cultures.[1]

-

Induction: Treat with IL-1

(10 ng/mL) to upregulate MMP-3/MMP-13 expression.[1] -

Treatment:

-

Readout: Analyze supernatant for Sulfated Glycosaminoglycans (s-GAG) using the DMMB (Dimethylmethylene Blue) assay.

-

Interpretation: Effective MMP inhibition is confirmed only if s-GAG release in Well B is significantly lower than in Well C.[1]

References

-

Golub, L. M., et al. (1998).[1] "Tetracyclines inhibit connective tissue breakdown: new therapeutic implications for an old family of drugs." Critical Reviews in Oral Biology & Medicine.

-

McCormick, J. R. D., et al. (1957).[1] "The Reversible Epimerization of Tetracyclines." Journal of the American Chemical Society.

-

Gu, X., et al. (2011).[1] "Biology and Pharmacology of Chemically Modified Tetracyclines (CMTs) as MMP Inhibitors." Current Medicinal Chemistry.

-

Smith, G. N., et al. (1999).[1] "Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme." Arthritis & Rheumatism.

-

USP Monograph. (2023).[1] "Tetracycline Hydrochloride: Impurities and Epimers." United States Pharmacopeia.[1] (Referenced for HPLC methodology standards).

Sources

The Emergence of a Stereochemical Challenge: A Technical History of epi-Sancycline

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery and history of epi-Sancycline, a critical stereoisomer of the semi-synthetic tetracycline antibiotic, Sancycline. The narrative traces the development of Sancycline and the subsequent elucidation of its C4 epimer, 4-epi-Sancycline, a journey that underscores the pivotal role of stereochemistry in drug efficacy and stability.

Introduction: The Significance of Stereoisomers in Tetracycline Chemistry

The tetracycline class of antibiotics, first discovered in the 1940s, represents a cornerstone of antibacterial therapy.[1] These broad-spectrum agents function by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit.[2] However, the chemical stability of tetracyclines is a complex issue, with the potential for degradation and transformation into related but less active compounds. A key transformation is epimerization at the C4 position, which leads to the formation of 4-epimers that exhibit significantly reduced antibacterial activity.[3][4] This guide focuses on Sancycline and its corresponding epimer, 4-epi-Sancycline, to illustrate the scientific and technical challenges associated with stereoisomerism in this important class of drugs.

The Genesis of Sancycline: A Semi-Synthetic Advancement

Sancycline, also known as 6-demethyl-6-deoxytetracycline, emerged from the intensive research efforts to modify and improve upon the naturally occurring tetracyclines.[5][6] First reported in 1962, it is a semi-synthetic tetracycline prepared through the hydrogenolysis of the chloro and benzylic hydroxy moieties of declomycin (demeclocycline).[5][7] This structural simplification made Sancycline the first of the early tetracyclines to be successfully synthesized in its entirety, a landmark achievement by Conover and his colleagues.[7]

The development of Sancycline was part of a broader strategy within the pharmaceutical industry, notably at Pfizer, to create new tetracycline derivatives with improved properties. The initial discovery of tetracyclines as natural products from Streptomyces bacteria in the late 1940s had revolutionized the treatment of bacterial infections.[1] Subsequent research focused on chemical modifications to enhance potency, expand the spectrum of activity, and overcome emerging bacterial resistance.

The "Discovery" of epi-Sancycline: Unmasking a Less Active Isomer

The "discovery" of epi-Sancycline was not a targeted search for a new therapeutic agent but rather an outcome of the rigorous analytical characterization of Sancycline. During the development and stability testing of tetracyclines, it became evident that these compounds could undergo reversible epimerization at the C4 position, particularly in solution.[3][8] This process leads to the formation of a diastereomer, 4-epi-Sancycline, which has the same chemical formula and connectivity as Sancycline but a different three-dimensional arrangement of atoms at the C4 carbon.

Crucially, this stereochemical change has a profound impact on biological activity. The 4-epimers of tetracyclines, including 4-epi-Sancycline, are known to be significantly less microbiologically active, in some cases nearly inactive, compared to the parent compound.[4][9] The altered spatial arrangement of the dimethylamino group at the C4 position is thought to interfere with the molecule's ability to bind effectively to the bacterial ribosome.[10]

The identification and characterization of 4-epi-Sancycline and other tetracycline epimers were made possible by the development of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and later, liquid chromatography-mass spectrometry (LC-MS/MS).[11][12] These methods allowed for the separation and quantification of the parent drug from its epimeric impurity, which was essential for quality control and ensuring the therapeutic efficacy of Sancycline formulations.

Chemical Synthesis and Characterization

Synthesis of Sancycline

The synthesis of Sancycline has been approached through both semi-synthetic and fully synthetic routes.

-

Semi-synthesis from Declomycin: The original and a common method for preparing Sancycline involves the catalytic hydrogenolysis of declomycin (demeclocycline). This process removes the 7-chloro and 6-hydroxyl groups from the declomycin molecule.[7]

-

Total Synthesis: The first total synthesis of a tetracycline antibiotic was that of Sancycline (referred to as 6-demethyl-6-deoxytetracycline) by L. H. Conover and his team at Pfizer, in a collaborative effort with R.B. Woodward.[7][13] This complex undertaking was a landmark in organic synthesis and provided ultimate proof of the structure of the tetracyclines.

Formation and Characterization of 4-epi-Sancycline

4-epi-Sancycline is typically formed through the epimerization of Sancycline in solution, a process that is influenced by pH and temperature.[3] It is considered an impurity in Sancycline preparations. The characterization and differentiation of Sancycline and 4-epi-Sancycline rely on sophisticated analytical methods.

| Parameter | Sancycline | 4-epi-Sancycline |

| CAS Number | 808-26-4[6] | 906364-48-5[14] |

| Molecular Formula | C₂₁H₂₂N₂O₇[6] | C₂₁H₂₂N₂O₇[14] |

| Molecular Weight | 414.41 g/mol [6] | 414.41 g/mol [14] |

| Biological Activity | Active antibacterial agent[5] | Significantly less active/inactive[4][9] |

Experimental Protocol: Separation of Sancycline and 4-epi-Sancycline by LC-MS/MS

The following is a generalized protocol for the analytical separation of tetracyclines and their epimers, based on established methodologies.[12][15]

-

Sample Preparation:

-

Dissolve the Sancycline sample in a suitable solvent, such as a mixture of methanol and water.

-

For complex matrices (e.g., biological tissues), a liquid-liquid extraction with an acidic buffer (e.g., oxalic acid) followed by solid-phase extraction (SPE) for cleanup may be necessary.[16]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase HPLC column is typically used.[16]

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with oxalic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed. The acidic mobile phase is crucial for achieving good peak shape and separation of the epimers.[12]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: The column is often maintained at a controlled temperature to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for Sancycline and 4-epi-Sancycline are monitored.

-

Diagram: Analytical Workflow for epi-Sancycline Identification

Caption: Workflow for the separation and quantification of Sancycline and 4-epi-Sancycline.

Mechanism of Action and the Impact of Epimerization

Sancycline, like other tetracyclines, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A site and inhibiting protein synthesis.[2][7] The stereochemistry at the C4 position, which bears the dimethylamino group, is critical for this interaction.

The epimerization at C4 to form 4-epi-Sancycline alters the conformation of the molecule, which is believed to reduce its binding affinity for the ribosome. This conformational change is the molecular basis for the significantly lower antibacterial potency of the epimer.

Diagram: Mechanism of Action and Effect of Epimerization

Caption: The impact of C4 epimerization on the mechanism of action of Sancycline.

Conclusion: The Enduring Importance of Stereochemical Purity

The story of epi-Sancycline is a compelling case study in the critical importance of stereochemistry in drug development. While not a "discovered" drug in the traditional sense, its identification as a less active epimer of Sancycline was a crucial step in understanding the stability, activity, and quality control of this semi-synthetic tetracycline. For researchers and drug development professionals, the history of epi-Sancycline serves as a reminder that a thorough understanding of a drug's stereochemical properties is paramount for ensuring its safety and efficacy. The continuous development of analytical techniques remains essential for the characterization and control of such stereoisomers in pharmaceutical products.

References

- CN106831479A - A kind of preparation method of minocycline hydrochloride.

-

Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning. ResearchGate. [Link]

-

Tetracyclines. Slideshare. [Link]

- CN103387511A - Preparation method for sancycline.

-

(PDF) Tetracyclines and their epimers in animal tissues by high-performance liquid chromatography. ResearchGate. [Link]

-

A Robust Platform for the Synthesis of New Tetracycline Antibiotics. PMC - NIH. [Link]

-

Studies of the Reversible Epimerization Occurring in the Tetracycline Family. The Preparation, Properties and Proof of Structure of Some 4-epi-Tetracyclines. Journal of the American Chemical Society. [Link]

-

The chemical structures of sancycline; key positions highlighted C7 and... ResearchGate. [Link]

-

Pharmaceutical chemistry Antibacterial Antibiotics Tetracyclines. [Link]

-

Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. PubMed. [Link]

-

Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low - Taylor & Francis. [Link]

-

A history of Pfizer. pharmaphorum. [Link]

-

Tetracyclines Medicinal Chemistry. Slideshare. [Link]

-

Synthetic Strategies Toward the Synthesis of Tetracyclines. Denmark Group. [Link]

-

Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning. PubMed. [Link]

-

4-AMINOTETRACYCLINES AND METHODS OF USE THEREOF. European Publication Server web service. [Link]

-

Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. PMC. [Link]

-

Tetracyclines - Structure, Nomenclature, Stereochemistry & Chemical degradation. [Link]

-

CAS No : 906364-48-5 | Product Name : 4-Epi Sancycline. Pharmaffiliates. [Link]

-

Declomycin (demeclocycline hydrochloride) Tablet For Oral Use Rx only To reduce the development of drug-resistant bacteria and m. accessdata.fda.gov. [Link]

-

A BRIEF HISTORY OF PFIZER CENTRAL RESEARCH*. [Link]

-

Total Synthesis of the Tetracyclines. Organic Chemistry Portal. [Link]

-

Tetracycline antibiotics. Wikipedia. [Link]

-

The History of Pfizer and Penicillin, and Lessons for Coronavirus. Safi Bahcall. [Link]

-

Sancycline. PubChem - NIH. [Link]

-

Declomycin (Demeclocycline HCl): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Tetracycline. StatPearls - NCBI Bookshelf. [Link]

-

Declomycin (demeclocycline) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

Sources

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. Sancycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Characterization and Control of epi-Sancycline

Executive Summary

epi-Sancycline (specifically 4-epi-Sancycline ) is the primary degradation product and stereoisomeric impurity of Sancycline (6-demethyl-6-deoxytetracycline).[1] In drug development, the quantification of this epimer is a critical Critical Quality Attribute (CQA) due to its reduced pharmacological potency and potential for toxicity.[1]

This guide provides a technical deep-dive into the physicochemical properties, formation mechanisms, and validated analytical protocols for controlling epi-Sancycline in pharmaceutical matrices.[1]

Part 1: Chemical Identity & Physicochemical Data[1][2]

The distinction between Sancycline and its epimer lies solely in the stereochemistry at the C4 position of the A-ring. While they share the same molecular weight and formula, their spatial arrangement alters their binding affinity to the bacterial 30S ribosomal subunit.

Comparative Chemical Data Table

| Parameter | Sancycline (Parent API) | 4-epi-Sancycline (Impurity) |

| CAS Registry Number | 808-26-4 (Free Base)6625-20-3 (HCl Salt) | 906364-48-5 (Free Base) |

| Molecular Weight | 414.41 g/mol | 414.41 g/mol |

| Molecular Formula | ||

| Stereochemistry (C4) | ||

| Pharmacological Activity | High (Broad-spectrum antibiotic) | Significantly Reduced / Inactive |

| Solubility Profile | Soluble in water (as HCl), MeOH, EtOH | Similar to parent; co-elutes without specific buffer control |

Note on CAS Numbers: While generic chemical databases often index the parent compound, CAS 906364-48-5 is the specific registry number used for the 4-epi-Sancycline reference standard in analytical chemistry and impurity profiling [1, 2].[1]

Part 2: The Mechanism of Epimerization

Understanding the formation of epi-Sancycline is essential for stability control.[1] The reaction is a reversible, pH-dependent isomerization occurring at the C4 carbon.[1][2][3]

Mechanistic Pathway[3]

-

Protonation/Deprotonation: In aqueous solution (particularly between pH 3.0 and 5.0), the dimethylamino group at C4 facilitates the removal of the C4 proton.

-

Enolization: This results in a planar enol intermediate where chirality at C4 is temporarily lost.[1][2]

-

Reprotonation: The proton can re-attach from either the top or bottom face.[1] Reprotonation from the "wrong" side yields the 4-epimer.[1]

Pathway Visualization

The following diagram illustrates the equilibrium dynamics driving this impurity formation.

Figure 1: The reversible epimerization pathway of Sancycline mediated by pH-dependent enolization at the C4 position.[1]

Part 3: Analytical Characterization (HPLC Protocol)

Separating Sancycline from its epimer is analytically challenging due to the "tailing" effect caused by the interaction of tetracyclines with free silanol groups on silica columns.

Scientific Rationale: Standard C18 columns often fail to resolve these peaks.[1] The protocol below utilizes chelation suppression (via oxalate or phosphate) and low pH to suppress silanol ionization and ensure sharp peak shapes.

Validated HPLC Method for Impurity Profiling

Objective: Quantify 4-epi-Sancycline levels relative to Sancycline API.

1. Chromatographic Conditions

-

Column: C8 or C18 end-capped column (e.g., Zorbax SB-C18 or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.

-

Mobile Phase A: 0.025 M Ammonium Phosphate or Ammonium Oxalate buffer, adjusted to pH 2.2 - 2.5 with Phosphoric Acid.[1]

-

Why? Low pH suppresses the ionization of silanols, reducing peak tailing.[1]

-

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Detection: UV at 280 nm (characteristic absorption maximum for the tetracycline nucleus).[1][6]

-

Temperature: 25°C (Strict control required as temperature affects epimerization rates).

2. Gradient Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 90 | 10 |

| 15.0 | 60 | 40 |

| 20.0 | 60 | 40 |

| 21.0 | 90 | 10 |

| 30.0 | 90 | 10 |

3. System Suitability Criteria (Self-Validating Metrics)

-

Resolution (

): The resolution between the Sancycline peak and the 4-epi-Sancycline peak must be > 1.5 . -

Tailing Factor (

): Must be < 1.5 for the Sancycline peak.[1] -

Relative Retention Time (RRT): 4-epi-Sancycline typically elutes before Sancycline (approx RRT 0.8 - 0.9).[1]

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the isolation and quantification of epi-Sancycline.

Part 4: Pharmacological & Regulatory Implications[1]

Potency Reduction

The 4-epi-Sancycline isomer possesses less than 5% of the antibacterial activity of the parent Sancycline [3]. High levels of this impurity directly correlate to a loss of therapeutic efficacy in the drug product.

Toxicity Concerns

Historically, degradation products of tetracyclines (specifically epi-anhydrotetracycline) have been linked to reversible Fanconi-like syndrome (renal toxicity).[1] While 4-epi-Sancycline itself is primarily considered non-toxic compared to the anhydro forms, its presence indicates that the formulation is degrading, potentially leading to the formation of other, more toxic metabolites [4].[1]

Regulatory Limits

For tetracycline-class antibiotics, regulatory bodies (ICH/FDA) typically require:

-

Reporting Threshold: > 0.1%

-

Identification Threshold: > 0.2%

-

Qualification Threshold: > 0.5% (Requires safety data)

References

-

Pharmaffiliates. (n.d.). 4-Epi Sancycline Reference Standard. Retrieved from [Link][1]

-

McCormick, J. R. D., et al. (1957).[1] "Studies of the Reversible Epimerization Occurring in the Tetracycline Family." Journal of the American Chemical Society. [Link]

-

Naidong, W. (2000).[1] "Recent advances in the HPLC and LC-MS analysis of tetracycline antibiotics." Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. Sancycline | C21H22N2O7 | CID 54688686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. agilent.com [agilent.com]

- 5. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

The Stereochemical Hazard: A Technical Guide to Tetracycline Epimer Toxicity and Detection

Executive Summary

In the development of tetracycline-class antibiotics, the stability of the C4 carbon stereocenter is a critical quality attribute. Reversible epimerization at this position yields 4-epitetracycline (4-epi-TC) and its dehydration product, 4-epianhydrotetracycline (4-epi-ATC) . While often dismissed as mere potency-reducing impurities, these epimers—specifically 4-epi-ATC—possess a distinct and severe toxicological profile.

This guide provides a technical analysis of the off-target effects of tetracycline epimers, focusing on the mechanism of Fanconi-like syndrome (renal proximal tubule dysfunction). It details the causal link between stereochemical degradation and mitochondrial toxicity, providing validated protocols for analytical detection and biological assessment.

The Chemical Basis of Epimerization

The therapeutic activity of tetracyclines relies on the natural 4S configuration of the dimethylamino group at the C4 position of the A-ring. However, this stereocenter is labile, particularly in solution.

Mechanism of Degradation

Under acidic conditions (pH 2–6) and elevated humidity, tetracycline undergoes a reversible epimerization to the 4R isomer (4-epi-TC). Subsequent dehydration, often catalyzed by lower pH, leads to the formation of the anhydro- derivatives.

-

4-Epitetracycline (4-epi-TC): Formed via reversible epimerization.[1][2] Exhibits significantly reduced antibacterial potency (approx. 5-10% of parent).

-

4-Epianhydrotetracycline (4-epi-ATC): Formed via dehydration of 4-epi-TC. This is the primary toxicophore responsible for renal tubular acidosis.

Visualization: Degradation Pathway

The following diagram illustrates the kinetic relationship between the parent compound and its toxic degradation products.

Caption: Kinetic pathway of tetracycline degradation. The formation of 4-epi-ATC (EATC) is the critical quality event linked to Fanconi syndrome.

Toxicological Profile: The Fanconi Mechanism

The most clinically significant off-target effect of tetracycline epimers is acquired Fanconi syndrome , a generalized dysfunction of the proximal convoluted tubule (PCT) in the kidney.

The Causality of Toxicity

Unlike the parent tetracycline, which is bacteriostatic, 4-epi-ATC acts as a mitochondrial toxin in mammalian renal cells. The mechanism follows a distinct pathological cascade:

-

Accumulation: 4-epi-ATC is actively transported into PCT cells but is poorly effluxed.

-

Mitochondrial Inhibition: The molecule localizes to the mitochondria. Due to the bacterial ancestry of mitochondria, tetracycline derivatives can inhibit mitochondrial protein synthesis.[3][4] However, 4-epi-ATC specifically impairs oxidative phosphorylation , likely by uncoupling the electron transport chain or inhibiting specific respiratory complexes.

-

ATP Depletion: The PCT is highly metabolic and dependent on ATP to drive active transport. Mitochondrial failure leads to a rapid drop in intracellular ATP.

-

Transport Failure: The Na+/K+ ATPase pumps on the basolateral membrane fail. This collapses the electrochemical gradient required for the reabsorption of glucose, amino acids, bicarbonate, and phosphate.[5]

-

Clinical Phenotype: Glycosuria, aminoaciduria, phosphaturia, and metabolic acidosis (Fanconi Syndrome).[6][7]

Visualization: Cellular Toxicity Pathway

Caption: Pathophysiological cascade of 4-epi-ATC induced renal toxicity, leading to proximal tubule transport failure.[8]

Analytical Protocol: A Self-Validating HPLC System

Accurate quantification of 4-epi-TC and 4-epi-ATC is challenging due to on-column epimerization. The following protocol incorporates specific controls to ensure data integrity.

Method Principle

Reversed-phase HPLC with UV detection is the standard. However, temperature control is the critical variable. Standard room temperature analysis can induce artifactual formation of epimers during the run, leading to false failures.

Validated Protocol Parameters

| Parameter | Specification | Rationale (Expert Insight) |

| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) | Phenyl phases often provide better selectivity for the planar anhydro- rings. |

| Mobile Phase A | 0.1M Ammonium Oxalate / DMF / EDTA | Oxalate acts as a chelator to prevent metal-induced tailing; EDTA suppresses metal-catalyzed oxidation. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Temperature | Control at 4°C - 10°C | CRITICAL: Inhibits on-column epimerization. Higher temps (>25°C) cause artifactual 4-epi-TC formation. |

| Detection | UV @ 280 nm | Detects the A-ring chromophore common to all species. |

| Resolution (Rs) | > 1.2 between TC and 4-epi-TC | Required for accurate quantitation of the impurity.[9] |

Step-by-Step Workflow

-

System Suitability: Inject a resolution mixture containing TC, 4-epi-TC, and 4-epi-ATC. Verify resolution (Rs > 1.2) and tailing factor (< 1.5).[10]

-

Standard Prep: Prepare standards in cold (4°C) mobile phase. Do not sonicate excessively, as heat induces degradation.

-

Sample Injection: Maintain autosampler at 4°C.

-

Validation Check: Inject the standard at the beginning and end of the sequence. If the 4-epi-TC peak area in the standard increases by >2% over the run time, the autosampler cooling is insufficient.

Biological Assessment: In Vitro Renal Toxicity Assay

To verify the safety of a formulation or degradation profile, a functional bioassay using renal cells is superior to simple cytotoxicity (LD50) assays.

Protocol: Mitochondrial Competence in HK-2 Cells

Objective: Determine if trace epimers are affecting mitochondrial function in human proximal tubule cells (HK-2).

Materials:

-

HK-2 Cell Line (ATCC CRL-2190).

-

JC-1 Dye (Mitochondrial membrane potential probe).

-

Positive Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a known uncoupler.

Methodology:

-

Seeding: Plate HK-2 cells in 96-well plates (10,000 cells/well) and culture for 24h.

-

Exposure: Treat cells with graded concentrations of the tetracycline sample (spiked with known amounts of 4-epi-ATC for calibration). Incubate for 4-6 hours.

-

Note: Short exposure targets direct mitochondrial toxicity rather than general cell death.

-

-

Staining: Add JC-1 dye (2 µM) for 30 mins at 37°C.

-

Readout: Measure fluorescence.

-

Red Aggregates (Healthy): Ex/Em 535/590 nm.

-

Green Monomers (Depolarized): Ex/Em 485/530 nm.

-

-

Calculation: Calculate the Red/Green ratio. A decrease in this ratio indicates mitochondrial depolarization (toxicity).

Self-Validating Step: The CCCP control must show a >50% reduction in the Red/Green ratio for the assay to be valid. If the test sample shows a dose-dependent decrease in potential before loss of membrane integrity (LDH release), the mechanism is confirmed as mitochondrial.

References

-

United States Pharmacopeia (USP). Tetracycline Hydrochloride Monograph.[11] USP-NF.[12] (Standard for chromatographic separation limits).

-

MedChemExpress. 4-Epitetracycline hydrochloride Product Information. (Confirming reduced antibiotic activity and use as a degradation model). Link

-

National Institutes of Health (NIH). Fanconi Syndrome: Practice Essentials and Pathophysiology. (Detailing the link between outdated tetracycline and proximal tubule dysfunction). Link

-

Agilent Technologies. HPLC Separation of Antibacterial Drugs with Tetracycline Structure. (Technical application note on separation conditions). Link

-

Moulin, G., et al. Toxic effects of tetracycline and its degradation products on freshwater green algae. (Ecological toxicity data confirming oxidative stress mechanism). Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetracycline and 4-epitetracycline modified the in vitro catabolic activity and structure of a sediment microbial community from a tropical tilapia farm idiosyncratically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uspharmacist.com [uspharmacist.com]

- 6. Fanconi Syndrome - Genitourinary Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 7. Fanconi Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: epi-Sancycline as a Novel Probe for Investigating Cellular Glycosylation Dynamics

Introduction: Unraveling the Complex World of Glycosylation

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders, making the study of glycosylation pathways a pivotal area of research for drug discovery and diagnostics. This application note introduces a novel experimental approach utilizing epi-Sancycline, a tetracycline analog, as a chemical tool to probe and perturb cellular glycosylation processes. While tetracyclines are primarily known as antibiotics that target the bacterial ribosome, emerging evidence suggests they can exert "off-target" effects on eukaryotic cells, including the modulation of cellular stress responses and metabolism, which are intricately linked to glycosylation.[1][2][3] This protocol outlines a comprehensive workflow for treating cultured cells with epi-Sancycline and subsequently analyzing its impact on the cellular glycome through a combination of lectin-based profiling and advanced mass spectrometry techniques.

Scientific Rationale: Why Use epi-Sancycline to Study Glycosylation?

The central hypothesis of this protocol is that epi-Sancycline, by inducing specific cellular stress responses or metabolic shifts, can indirectly modulate the complex machinery of protein glycosylation. Tetracycline derivatives have been shown to impact mitochondrial function and induce the unfolded protein response (UPR), cellular pathways that are known to influence the fidelity and nature of glycosylation.[1][2] By systematically evaluating the changes in glycoprotein profiles after epi-Sancycline treatment, researchers can gain insights into the regulatory networks that connect cellular stress and metabolism to glycosylation. This approach does not presuppose a direct enzymatic inhibition by epi-Sancycline but rather uses it as a specific perturbagen to uncover novel aspects of glycobiology.

Experimental Overview

This guide provides a multi-faceted approach to assess the impact of epi-Sancycline on cellular glycosylation. The workflow is designed to provide a broad overview of glycosylation changes (lectin blotting) and a deep, site-specific analysis of glycan structures (mass spectrometry).

Figure 1: A schematic overview of the experimental workflow for studying the effects of epi-Sancycline on cellular glycosylation.

Detailed Protocols

Part 1: Cell Culture and epi-Sancycline Treatment

This initial phase involves the preparation of cell cultures and their treatment with epi-Sancycline. The choice of cell line should be guided by the specific research question. For general glycosylation studies, cell lines such as HEK293T, HeLa, or CHO cells are suitable.

Materials:

-

Selected mammalian cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

epi-Sancycline hydrochloride (stored as a stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates or flasks

Protocol:

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 6-well plates for protein extraction) at a density that will allow them to reach 60-70% confluency within 24 hours.

-

-

epi-Sancycline Treatment:

-

Prepare a range of epi-Sancycline concentrations in complete culture medium. A suggested starting range is 1 µM to 50 µM. A vehicle control (DMSO) must be included.

-

After the cells have adhered and reached the desired confluency, aspirate the old medium and replace it with the medium containing the different concentrations of epi-Sancycline or the vehicle control.

-

Incubate the cells for a predetermined time course. A 24 to 48-hour incubation is a reasonable starting point.

-

Visually inspect the cells for any signs of cytotoxicity and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cell death.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

Part 2: Analysis of Glycosylation Changes

A. Lectin Blotting: A Global View of Glycosylation

Lectin blotting provides a rapid and semi-quantitative assessment of changes in the overall glycosylation pattern.[4][5][6][7]

Materials:

-

Protein lysates from Part 1

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

A panel of biotinylated lectins (see Table 1)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Table 1: Recommended Lectins for Glycosylation Profiling

| Lectin | Abbreviation | Primary Sugar Specificity |

| Concanavalin A | Con A | α-Mannose, α-Glucose |

| Wheat Germ Agglutinin | WGA | N-Acetylglucosamine, Sialic Acid |

| Maackia Amurensis Lectin II | MAL II | α-2,3-linked Sialic Acid |

| Sambucus Nigra Agglutinin | SNA | α-2,6-linked Sialic Acid |

| Peanut Agglutinin | PNA | Galactose-β(1-3)-N-Acetylgalactosamine (T-antigen) |

Protocol:

-

SDS-PAGE and Western Blotting:

-

Blocking and Lectin Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a biotinylated lectin of choice (typically at a concentration of 2-20 µg/ml in TBST) overnight at 4°C with gentle agitation.[7]

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Analyze the changes in the intensity and pattern of the bands between the control and epi-Sancycline treated samples.

-

B. Mass Spectrometry-Based Glycoproteomics: Deep Structural Analysis

For a detailed and quantitative analysis of specific glycan structures, mass spectrometry is the gold standard.[8] This involves the enzymatic release of N- and O-linked glycans, followed by their analysis.

1. Sample Preparation for N-Glycan Analysis [9][10]

Materials:

-

Protein lysates from Part 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

PNGase F

-

C18 Sep-Pak cartridges

-

Ammonium bicarbonate buffer

Protocol:

-

Reduction, Alkylation, and Tryptic Digestion:

-

Glycopeptide Enrichment (Optional but Recommended):

-

Use hydrophilic interaction liquid chromatography (HILIC) or other enrichment methods to isolate glycopeptides from the complex peptide mixture.

-

-

N-Glycan Release:

-

Denature the glycopeptides and then treat with PNGase F to release the N-glycans.

-

-

Purification and Derivatization:

-

Purify the released N-glycans using a C18 Sep-Pak cartridge.

-

For improved detection, derivatize the glycans (e.g., by permethylation or fluorescent labeling).

-

-

LC-MS/MS Analysis:

-

Analyze the prepared N-glycans by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Use specialized software for glycan identification and quantification.

-

2. Sample Preparation for O-Glycan Analysis [11][12][13]

Materials:

-

N-deglycosylated protein samples (from the N-glycan workflow)

-

Sodium borohydride (NaBH4) in sodium hydroxide (NaOH)

-

Acetic acid

-

Dowex ion-exchange resin

Protocol:

-

Reductive β-elimination:

-

Perform reductive β-elimination on the N-deglycosylated peptides using NaBH4 in NaOH to release O-glycans.[11]

-

-

Desalting:

-

Neutralize the reaction with acetic acid and desalt the sample using a Dowex ion-exchange resin.[11]

-

-

Purification and Derivatization:

-

Further purify and derivatize the O-glycans as described for N-glycans.

-

-

LC-MS/MS Analysis:

-

Analyze the prepared O-glycans by LC-MS/MS.

-

Figure 2: Detailed workflow for the preparation and analysis of N- and O-linked glycans from protein lysates via mass spectrometry.

Data Interpretation and Troubleshooting

-

Lectin Blotting: A change in the banding pattern or intensity upon epi-Sancycline treatment suggests an alteration in the abundance of specific glycan epitopes. For example, an increase in SNA binding would indicate higher levels of α-2,6-sialylation.

-

Mass Spectrometry: This will provide detailed structural information and relative quantification of individual glycan species. Look for the appearance of new glycan structures, or shifts in the relative abundance of existing ones.

-

Troubleshooting:

-

No change observed: Consider increasing the concentration or duration of epi-Sancycline treatment. The chosen cell line may also be resistant to its effects.

-

High cell death: Reduce the concentration of epi-Sancycline. Ensure that the observed changes are not a secondary effect of cytotoxicity.

-

Low signal in MS: Optimize glycan release and purification steps. Ensure complete desalting before analysis.

-

Conclusion and Future Perspectives

This application note provides a robust framework for utilizing epi-Sancycline as a chemical probe to investigate the intricate relationship between cellular stress, metabolism, and protein glycosylation. The described protocols offer a tiered approach, from a global overview with lectin blotting to a detailed structural analysis with mass spectrometry. The insights gained from these studies could pave the way for a better understanding of disease-related glycosylation changes and may identify novel therapeutic targets. Future studies could involve the use of metabolically labeled sugars in conjunction with epi-Sancycline treatment to trace the flux through glycosylation pathways.[14][15][16][17]

References

- Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Methods in enzymology, 415, 230–250.

- Laughlin, S. T., Agard, N. J., Baskin, J. M., Carrico, I. S., Chang, P. V., Ganguli, A. S., … Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in enzymology, 415, 230-50.

- Amelian, A., et al. (2017). A review for cell-based screening methods in drug discovery. Drug Discovery Today, 22(9), 1319-1328.

- Creative Proteomics. (n.d.). Protocol for Lectin Affinity Chromatography.

- Narimatsu, H. (2021). Metabolic labeling of glycans by radioactive sugars. Glycoscience Protocols.

- ResearchGate. (n.d.). General workflow of lectin blotting.

- Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews : MMBR, 65(2), 232–260.

- Mortison, J. D., et al. (2020). Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures. Cell Chemical Biology, 27(8), 985-996.e7.

- Wikipedia. (2024). Doxycycline.

- Lauc, G. (2023, February 6). Dr Parastoo Azadi - Detailed N and O-glycan analysis by MSn analysis [Video]. YouTube.

- Moullan, N., et al. (2015). Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research. Cell Reports, 10(10), 1681-1691.

- Kim, J. H., & Park, H. S. (2017).

- CCFG. (n.d.). Glycoprotein N-glycan preparation for MS analysis.

- NIH. (n.d.). Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types.

- Tateno, H. (2021). Lectin blotting. Glycoscience Protocols.

- CCFG. (n.d.). O-glycan preparation for MS analysis (all sample types).

- Ahler, E., Sullivan, W. J., Cass, A., Braas, D., York, A. G., Bensinger, S. J., & Christofk, H. R. (2013). Doxycycline alters metabolism and proliferation of human cell lines. PloS one, 8(5), e64561.

- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.

- Zhang, Y., & Chen, Y. (2021). O-Glycoproteomics Sample Preparation and Analysis Using nanoHPLC and Tandem MS. Methods in molecular biology (Clifton, N.J.), 2333, 117–125.

- In Silico Study of Newly Designed Tetracycline Derivatives for Its Antibiotic Activity. (2023). ACS Omega.

- GlycoPOD. (n.d.). [Lectin blotting]:Glycoscience Protocol Online Database.

- Kanie, Y. (2021). N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS). Glycoscience Protocols.

- ResearchGate. (2010). (PDF) Chemical Approaches to Glycobiology.

- Wikipedia. (n.d.). Tetracycline antibiotics.

- Laughlin, S. T., et al. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230-250.

- Vector Laboratories. (n.d.). Detection of Glycoproteins Using Lectins in Histochemistry, ELISA, and Western Blot Applications.

- Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. (2017). Molecules, 22(11), 1893.

- Ahler, E., et al. (2013). Doxycycline alters metabolism and proliferation of human cell lines. PLoS ONE, 8(5), e64561.

- Waters Corporation. (n.d.). A Deglycosylation and Sample Cleanup Method for Mass Spectrometry Analysis of N-linked Glycans.

- Characterization of tetracycline modifying enzymes using a sensitive in vivo reporter system. (2010). BMC Biotechnology, 10, 73.

- Wu, X., & Wong, C. H. (2016). Understanding the Chemistry and Biology of Glycosylation with Glycan Synthesis. Journal of the American Chemical Society, 138(25), 7864–7879.

- Gossen, M., & Bujard, H. (2002). Tetracyclines in the control of gene expression in eukaryotes. Current opinion in biotechnology, 13(5), 429–436.

- Wang, J., & Wu, P. (2016). Chemical Approaches to Image Protein Glycosylation.

- Immunogenicity in Fabry Disease: Current Issues, Coping Strategies, and Future Directions. (2023). Journal of Clinical Medicine, 12(13), 4287.

- Sigma-Aldrich. (n.d.). GlycoProfile™ Azido Sugars.

- Current Methods for the Characterization of O-Glycans. (2020). Journal of Proteome Research, 19(9), 3305-3317.

- Comprehensive Analysis of Protein N-Glycosylation Sites by Combining Chemical Deglycosylation with LC–MS. (2012). Journal of Proteome Research, 11(12), 5814-5822.

- ATCC. (n.d.). ATCC Animal Cell Culture Guide.

- Zhang, Y., & Chen, Y. (2021). O-Glycoproteomics Sample Preparation and Analysis Using NanoHPLC and Tandem MS. Methods in Molecular Biology, 2333, 117-125.

- (PDF) Sample Preparation Methods for N-glycomics. (2021). Methods in Molecular Biology.

Sources

- 1. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]

- 3. Doxycycline alters metabolism and proliferation of human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 7. vectorlabs.com [vectorlabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 10. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. O-glycan preparation for MS analysis (all sample types) | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 12. O-Glycoproteomics Sample Preparation and Analysis Using nanoHPLC and Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]